molecular formula C14H11FN4O B2508642 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1429233-51-1

6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2508642
CAS No.: 1429233-51-1
M. Wt: 270.267
InChI Key: RGVKZBGMZLLFBF-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is fused with a cyclopropyl group and a 4-fluorophenyl group. The presence of these groups imparts specific chemical and biological properties to the compound, making it a subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide, formic acid, and triethyl orthoformate . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific combination of a cyclopropyl group and a fluorophenyl group, which imparts unique chemical and biological properties

Biological Activity

6-Cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. The following sections detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo Core : The initial step often involves reacting cyclopropyl and fluorophenyl derivatives with a suitable precursor to form the pyrazolo core.
  • Cyclization : Subsequent cyclization reactions are performed under controlled conditions to yield the final compound.

This synthetic pathway allows for the introduction of various substituents that can modulate the compound's biological activity.

Biological Activity

The biological activity of this compound has been characterized primarily through its interaction with specific molecular targets:

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against Adenylyl Cyclase type 1 (AC1) . AC1 plays a crucial role in signaling pathways related to chronic pain and memory processes. The compound has demonstrated low micromolar potency against AC1 with an IC50 value around 1.4 µM, indicating its potential as a therapeutic agent for conditions involving AC1 dysregulation .

Anticancer Properties

Preliminary studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties. The specific compound has been evaluated against various human tumor cell lines, showing promising antiproliferative activity with GI50 values in the nanomolar to micromolar range. This suggests that it may inhibit cancer cell growth effectively .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo derivatives in biological applications:

  • Study on Pain Management : A study focusing on chronic pain models demonstrated that compounds similar to this compound significantly reduced pain sensitivity in animal models when administered at specific dosages.
  • Anticancer Efficacy : In vitro studies showed that this compound inhibited cell proliferation in multiple cancer cell lines. For instance, treatment with varying concentrations led to a dose-dependent decrease in cell viability across breast and lung cancer models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo derivatives. Variations in substituents on the phenyl ring or modifications to the cyclopropyl group can significantly affect potency and selectivity against target enzymes. For example:

SubstituentEffect on Activity
Fluorine on PhenylIncreases potency against AC1
Methyl on CyclopropylModulates lipophilicity and bioavailability

Properties

IUPAC Name

6-cyclopropyl-1-(4-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c15-9-3-5-10(6-4-9)19-13-11(7-16-19)14(20)18-12(17-13)8-1-2-8/h3-8H,1-2H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVKZBGMZLLFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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